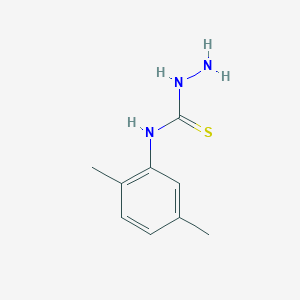

n-(2,5-Dimethylphenyl)hydrazinecarbothioamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“N-(2,5-Dimethylphenyl)hydrazinecarbothioamide” is a chemical compound with the molecular formula C9H13N3S . Its molecular weight is 195.28 .

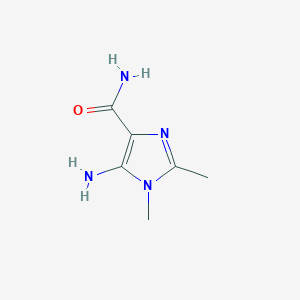

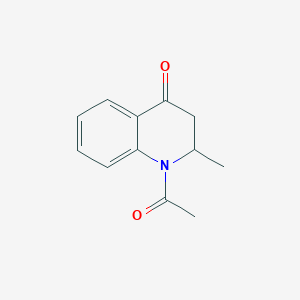

Molecular Structure Analysis

The molecular structure of “n-(2,5-Dimethylphenyl)hydrazinecarbothioamide” consists of 9 carbon atoms, 13 hydrogen atoms, 3 nitrogen atoms, and 1 sulfur atom .Wissenschaftliche Forschungsanwendungen

Antioxidant and Urease Inhibition Activities

N-(2,5-Dimethylphenyl)hydrazinecarbothioamide and its derivatives have been extensively studied for their antioxidant and urease inhibition activities. Khan et al. (2010) synthesized a series of 1,2,4-triazole and 1,3,4-thiadiazole derivatives from hydrazinecarbothioamide and found that some of these compounds exhibited significant antioxidant and urease inhibitory activities. This indicates potential applications in medicinal chemistry and drug design (Khan et al., 2010).

Synthesis of Thiazolidin-4-ones

Research by Hassan et al. (2014, 2016) focused on the synthesis of thiazolidin-4-ones, a class of organic compounds with various pharmacological properties, using hydrazinecarbothioamide derivatives. This study contributes to the field of synthetic organic chemistry and the development of new therapeutic agents (Hassan et al., 2014) (Hassan et al., 2016).

Optical Probe Development

Shi et al. (2016) developed a simple-structured, hydrazinecarbothioamide-derivatived dual-channel optical probe for detecting Hg2+ and Ag+. This probe demonstrated significant changes in fluorescence in response to these ions, suggesting potential applications in environmental monitoring and analytical chemistry (Shi et al., 2016).

Antimicrobial Properties

Garg et al. (2007) investigated Schiff bases derived from hydrazinecarbothioamide and their oxovanadium complexes, revealing notable fungicidal and bactericidal properties. This study contributes to the development of new antimicrobial agents (Garg et al., 2007).

Corrosion Inhibition

Ebenso et al. (2010) explored the use of thiosemicarbazides, including derivatives of hydrazinecarbothioamide, as corrosion inhibitors for mild steel in acidic media. Their findings have implications for industrial applications, particularly in the prevention of metal corrosion (Ebenso et al., 2010).

Zukünftige Richtungen

There is a study that suggests N-2,5-Dimethylphenylthioureido Acid Derivatives, which might be related to “n-(2,5-Dimethylphenyl)hydrazinecarbothioamide”, could be further explored as novel scaffolds for the development of antimicrobial candidates targeting Gram-positive bacteria and drug-resistant pathogenic fungi .

Eigenschaften

IUPAC Name |

1-amino-3-(2,5-dimethylphenyl)thiourea |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3S/c1-6-3-4-7(2)8(5-6)11-9(13)12-10/h3-5H,10H2,1-2H3,(H2,11,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYBFXILIVLNLMM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)NC(=S)NN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70354446 |

Source

|

| Record name | N-(2,5-Dimethylphenyl)hydrazinecarbothioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70354446 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

n-(2,5-Dimethylphenyl)hydrazinecarbothioamide | |

CAS RN |

64374-53-4 |

Source

|

| Record name | N-(2,5-Dimethylphenyl)hydrazinecarbothioamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=64374-53-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(2,5-Dimethylphenyl)hydrazinecarbothioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70354446 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Methyl-[1,2,4]triazolo[1,5-a]pyridin-6-amine](/img/structure/B1269109.png)

![3-Methyl-[1,2,4]triazolo[4,3-a]pyridin-8-amine](/img/structure/B1269110.png)

![6,7-Dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-3-carboxylic acid](/img/structure/B1269123.png)